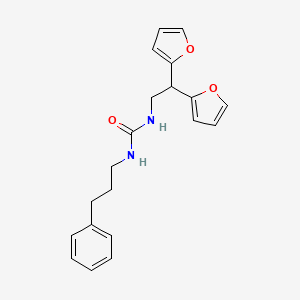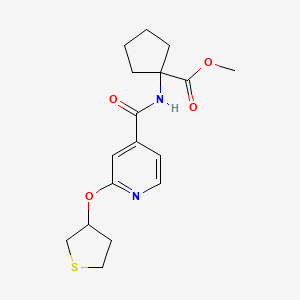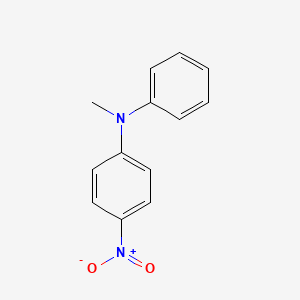
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea, also known as DFEPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFEPU is a urea-based compound that is synthesized through a multi-step process.
Scientific Research Applications
Synthesis of Novel Derivatives
- Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives using a process that includes reactions with urea derivatives, potentially applicable to compounds like 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea (Abdelrazek et al., 2010).
Bioactivity Studies
- Donlawson et al. (2020) conducted bioactivity studies on synthesized urea derivatives, examining their impact on various pathogens. This research could be relevant to understanding the biological applications of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea (Donlawson et al., 2020).
Application in Polymer and Material Science
- Jiang et al. (2014) discussed the enzymatic synthesis of biobased polyesters using furan derivatives, which might include insights applicable to the utilization of furan-containing urea compounds like 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea (Jiang et al., 2014).
Chemical Reactivity and Properties
- Hutchby et al. (2009) explored the unique reactivity of hindered trisubstituted ureas, which could provide insights into the chemical behavior of 1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea under various conditions (Hutchby et al., 2009).
properties
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(21-12-4-9-16-7-2-1-3-8-16)22-15-17(18-10-5-13-24-18)19-11-6-14-25-19/h1-3,5-8,10-11,13-14,17H,4,9,12,15H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRUTBLKWBOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Di(furan-2-yl)ethyl)-3-(3-phenylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)



![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2998244.png)
![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)




![2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2998253.png)
![3-Fluorosulfonyloxy-5-[[(3R,4R)-4-methoxyoxan-3-yl]carbamoyl]pyridine](/img/structure/B2998254.png)
